Biotin-PEG3-oxyamine HCl salt
Description
Evolution of Bioconjugation Strategies in Biomolecular Research
The field of bioconjugation, which involves the covalent linking of biomolecules, has its roots in the early 20th century. clinicallab.com Initial methods involved using simple fluorescent dyes to tag and visualize biomolecules. clinicallab.com Over time, more sophisticated techniques were developed, allowing for the creation of complex constructs like DNA-protein linkages and modified enzymes. clinicallab.com The progression of bioconjugation has been driven by the demand for advanced diagnostics and precision medicine, leading to significant innovations. clinicallab.com
Early strategies often relied on targeting abundant functional groups on proteins, such as primary amines (e.g., on lysine (B10760008) residues) and sulfhydryl groups (e.g., on cysteine residues). gbiosciences.comsusupport.com However, these methods could lead to heterogeneous products with random modifications. More recent advancements have focused on achieving site-specific conjugation to produce well-defined bioconjugates. gbibio.com This has led to the development of novel chemistries, including "click chemistry," enzyme-catalyzed ligations, and bioorthogonal reactions, which offer high efficiency and specificity under mild, physiological conditions. susupport.comclinicallab.comnumberanalytics.com These advanced techniques are crucial for creating next-generation bioconjugates for targeted drug delivery, medical imaging, and diagnostics. gbibio.com
The Strategic Importance of Polyethylene (B3416737) Glycol (PEG) Spacers in Molecular Constructs
Polyethylene glycol (PEG) linkers, also known as PEG spacers, are synthetic polymers made of repeating ethylene (B1197577) oxide units. chempep.com Their use in biological applications began in the 1970s to extend the circulation time of proteins and has since become a cornerstone of bioconjugation. chempep.com PEG spacers are incorporated into molecular constructs to serve as flexible, hydrophilic bridges between two molecules, such as a drug and an antibody. precisepeg.com
The strategic inclusion of PEG spacers offers several key advantages in the design of bioconjugates. chempep.comprecisepeg.com They enhance the water solubility of hydrophobic molecules, which is critical for bioconjugation reactions often performed in aqueous buffers. rsc.orglifetein.com The hydrophilic nature of PEG creates a hydration shell around the molecule, which can mask it from the immune system and reduce enzymatic degradation. chempep.comprecisepeg.com This "stealth" property increases the stability and circulation half-life of therapeutic bioconjugates. precisepeg.com Furthermore, the length of the PEG chain is tunable, allowing for precise control over the distance between the conjugated molecules, which can be optimized to minimize steric hindrance and maintain the biological activity of the components. precisepeg.comthermofisher.com The evolution from simple spacers to defined, monodisperse PEG linkers has enabled more precise and sophisticated bioconjugation strategies. chempep.com
| Key Benefit of PEG Spacers | Description |
| Improved Solubility | The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs and proteins in aqueous environments. precisepeg.comrsc.org |
| Enhanced Stability | PEG linkers protect biomolecules from enzymatic degradation and can improve chemical stability. precisepeg.com |
| Reduced Immunogenicity | The PEG chain can mask epitopes on a molecule, lowering the potential for an immune response. chempep.comprecisepeg.com |
| Favorable Pharmacokinetics | PEGylation increases the size of a molecule, which reduces its clearance by the kidneys and extends its time in circulation. chempep.com |
| Tunable Length | The length of the PEG spacer can be adjusted to provide optimal spacing between conjugated molecules, minimizing steric hindrance. precisepeg.comthermofisher.com |
Foundations of Bioorthogonal Chemistry and Oxime Ligation
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.orgnumberanalytics.com These reactions involve pairs of functional groups that are mutually reactive but inert to the vast array of functionalities present in biological molecules. acs.org A typical bioorthogonal strategy involves two steps: first, a non-native functional group (a bioorthogonal handle) is incorporated into a biomolecule, and second, a probe molecule carrying a complementary reactive group is introduced, which then selectively forms a covalent bond with the handle. acs.org
One of the prominent bioorthogonal reactions is oxime ligation. acs.orgacs.org This reaction involves the condensation of an aminooxy group (-ONH2) with an aldehyde (-CHO) or a ketone to form a stable oxime linkage. acs.orgnih.gov The reaction is highly specific and can proceed under physiological conditions. acs.orgnih.gov The kinetics of oxime ligation can be influenced by pH, with faster rates occurring under slightly acidic conditions, and can be accelerated by catalysts like aniline (B41778). acs.orgnih.gov Ketones are often preferred as the electrophilic partner in cellular applications because, unlike aldehydes, they are generally absent from native biological systems, thus enhancing the bioorthogonality of the reaction. acs.org Oxime ligation has been widely used for various applications, including protein conjugation, peptide macrocyclization, and the formation of hydrogels for cell culture. acs.orgnih.govnih.gov
Contextualizing Biotin-PEG3-Oxyamine HCl Salt as a Modular Bioconjugation Reagent
This compound is a heterobifunctional linker designed for modular bioconjugation. scbt.comchemscene.combroadpharm.com It integrates three key components into a single molecule: a biotin (B1667282) group for detection or purification, a polyethylene glycol (PEG) spacer, and an aminooxy group for covalent ligation. broadpharm.combroadpharm.com
Biotin: This vitamin has an exceptionally high binding affinity for proteins like avidin (B1170675) and streptavidin, a property widely exploited for non-radioactive labeling, detection, and purification of biomolecules. broadpharm.com
PEG3 Spacer: The short, discrete PEG spacer, consisting of three ethylene glycol units, imparts hydrophilicity to the reagent. thermofisher.comaxispharm.com This improves solubility in aqueous solutions and provides a flexible arm that separates the biotin from the conjugated molecule, minimizing steric hindrance. precisepeg.comaxispharm.com
Oxyamine Group: The aminooxy (or oxyamine) functional group is the reactive handle for bioorthogonal oxime ligation. broadpharm.com It reacts specifically with aldehydes or ketones to form a stable oxime bond. broadpharm.comnih.gov The reagent is supplied as a hydrochloride (HCl) salt to improve stability and handling. nih.gov
This modular design makes this compound a versatile tool. ucl.ac.ukacs.orgchemrxiv.org It allows for the specific biotinylation of biomolecules or surfaces that have been functionalized with an aldehyde or ketone group. broadpharm.comruixibiotech.com For example, it can be used to label glycoproteins after the mild oxidation of their sugar moieties to generate aldehydes, or to attach to peptides and proteins engineered to contain a ketone handle. susupport.com
Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C18H35ClN4O6S | nih.gov |
| Molecular Weight | 471.0 g/mol | nih.gov |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]pentanamide;hydrochloride | nih.gov |
| Parent Compound | Biotin-PEG3-oxyamine | nih.gov |
| Reactive Group | Aminooxy (-ONH2) | broadpharm.com |
| Reactive Target | Aldehydes, Ketones | broadpharm.com |
Structure
2D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O6S/c19-28-12-11-27-10-9-26-8-7-25-6-5-20-16(23)4-2-1-3-15-17-14(13-29-15)21-18(24)22-17/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCOSDGJNTXSBD-ZOBUZTSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Design and Mechanistic Principles of Biotin Peg3 Oxyamine Hcl Salt
Constituent Functional Domains and Their Interplay
The power of Biotin-PEG3-Oxyamine HCl salt lies in the synergistic action of its three key parts. The biotin (B1667282) acts as a powerful "handle," the PEG3 linker provides optimal spacing and solubility, and the oxyamine group serves as a chemical "hook" for attaching to target molecules.
The biotin moiety is renowned for its participation in one of the strongest known non-covalent interactions in nature: its binding to the proteins avidin (B1170675) and streptavidin. thermofisher.combioclone.netrsc.org This interaction is characterized by an exceptionally low dissociation constant (Kd), indicating a very stable and near-irreversible complex once formed. thermofisher.comgbiosciences.com
The binding affinity is remarkably high, with affinity constants (Ka) reported to be in the range of 10¹³ to 10¹⁵ M⁻¹. bioclone.netrsc.orggbiosciences.comresearchgate.net This tight and specific binding is rapid and remains stable across a wide spectrum of pH, temperature, and in the presence of organic solvents and denaturing agents. thermofisher.comgbiosciences.com Both avidin, a glycoprotein (B1211001) from egg whites, and streptavidin, a non-glycosylated protein from Streptomyces avidinii, are tetrameric proteins, meaning each can bind up to four biotin molecules. thermofisher.combioclone.net This tetravalency is often exploited for signal amplification in detection assays. thermofisher.com The binding pocket for biotin is located deep within the protein structure, which can sometimes lead to steric hindrance issues if the biotin is attached too closely to a bulky molecule. gbiosciences.com
| Parameter | Avidin | Streptavidin |
| Affinity Constant (Ka) | ~10¹⁵ M⁻¹ bioclone.netgbiosciences.com | ~10¹³ - 10¹⁴ M⁻¹ bioclone.netresearchgate.net |
| Dissociation Constant (Kd) | ~10⁻¹⁵ M thermofisher.com | ~10⁻¹⁴ M bioclone.net |
| Structure | Tetrameric Glycoprotein thermofisher.comgbiosciences.com | Tetrameric Protein thermofisher.combioclone.net |
| Molecular Weight | ~67 kDa gbiosciences.com | ~60 kDa bioclone.net |
| Isoelectric Point (pI) | 10 - 10.5 (Basic) gbiosciences.com | ~5 (Acidic) thermofisher.com |
The triethylene glycol (PEG3) portion of the molecule acts as a flexible spacer or linker. chempep.comaxispharm.comprecisepeg.com This linker is crucial for several reasons. Polyethylene (B3416737) glycol (PEG) linkers are composed of repeating ethylene (B1197577) oxide units, which are hydrophilic and highly soluble in aqueous environments. chempep.cominterchim.fr The inclusion of the short PEG3 chain in the Biotin-PEG3-Oxyamine molecule imparts enhanced water solubility to the entire construct and to the molecule it eventually labels. medkoo.comrsc.orgucl.ac.be
Functionally, the PEG linker serves to physically separate the biotin moiety from the conjugated biomolecule. This separation minimizes steric hindrance, ensuring that the biotin can efficiently access the deep binding pocket of avidin or streptavidin without interference from the potentially bulky target molecule. gbiosciences.comrsc.org The length of the PEG chain can be precisely controlled to optimize this spacing. chempep.com Short linkers like PEG3 are used for creating compact labels. precisepeg.com
Furthermore, the PEG linker increases the hydrodynamic volume of the resulting conjugate. interchim.fracs.orgmdpi.com This increased size can be advantageous in therapeutic applications by, for example, reducing renal clearance and extending the circulation time of a PEGylated drug. ucl.ac.be The flexible nature of the PEG chain allows the conjugated components to have conformational freedom and can improve access to sterically hindered sites on target molecules. chempep.comrsc.org
The oxyamine (or alkoxyamine, -ONH₂) group is the reactive end of the molecule, responsible for forming a covalent bond with a target. broadpharm.comnih.gov This group is a potent nucleophile, meaning it readily donates its electron pair to react with electron-poor centers, specifically the carbonyl carbon of aldehydes and ketones. nih.govnumberanalytics.com
Triethylene Glycol (PEG3) Linker: Influence on Steric Accessibility, Hydrodynamic Volume, and Solubility Enhancement
Reaction Kinetics and Selectivity in Oxime Formation
The formation of the oxime bond is a reliable and versatile conjugation method, but its efficiency and the stability of the resulting linkage are influenced by several key factors. nih.gov
The rate and efficiency of oxime formation are dependent on several conditions:
Substrate Reactivity : Aldehydes are generally more reactive towards oxyamines than ketones. nih.govnih.gov This is due to both steric and electronic factors; the additional alkyl/aryl group on a ketone provides more steric bulk and is more electron-donating compared to the hydrogen on an aldehyde, making the ketone's carbonyl carbon less electrophilic. Among aldehydes, aromatic aldehydes and derivatives of α-oxo acids are frequently used for bioconjugations due to their high reactivity. nih.gov
pH : The reaction is typically catalyzed by acid. numberanalytics.comnih.gov The optimal pH for oxime formation is generally in the mildly acidic range, around pH 4-5. nih.govnih.gov At this pH, there is a sufficient concentration of the protonated carbonyl group, which is more electrophilic, while the oxyamine nucleophile is not fully protonated and remains reactive. numberanalytics.com Reaction rates are significantly slower at neutral pH (pH 7). researchgate.netresearchgate.net
Catalysts : To overcome the slow reaction rates at neutral pH, nucleophilic catalysts such as aniline (B41778) and its derivatives (e.g., m-phenylenediamine (B132917) or p-phenylenediamine) are often employed. nih.govnih.govresearchgate.net These catalysts work by first reacting with the carbonyl to form a more reactive protonated Schiff base intermediate, which then readily undergoes transimination with the oxyamine to form the final oxime product. researchgate.net Catalysts can accelerate the reaction by orders of magnitude, making ligations at physiological pH practical. nih.govresearchgate.net
Concentration : As with most chemical reactions, the rate is dependent on the concentration of the reactants. numberanalytics.com
| Factor | Influence on Oxime Formation | Optimal Condition/Observation |
| Substrate | Aldehydes are more reactive than ketones. nih.govnih.gov | Aromatic aldehydes and α-oxo acids show high reactivity. nih.gov |
| pH | Acid-catalyzed; rate is pH-dependent. numberanalytics.com | Optimal pH is typically ~4.5. nih.gov |
| Catalyst | Significantly accelerates reaction, especially at neutral pH. researchgate.net | Aniline and phenylenediamine derivatives are effective. nih.govnih.gov |
| Temperature | Higher temperatures can increase reaction rates. numberanalytics.com | Must be balanced to avoid side reactions or denaturation of biomolecules. numberanalytics.com |
The stability of the resulting conjugate is a critical consideration for its application.
Oxime Stability : The oxime linkage is significantly more stable towards hydrolysis compared to other imine-based linkages like hydrazones, especially under physiological conditions. nih.govnih.govraineslab.com Studies have shown that the rate constant for oxime hydrolysis can be nearly 1000-fold lower than that for simple hydrazones. nih.gov This high stability makes oximes preferable for applications requiring a durable linkage. raineslab.com However, the formation is reversible, and the linkage can be hydrolyzed by heating in the presence of strong inorganic acids. nih.govwikipedia.org Conjugates formed from ketones are generally more stable than those derived from aldehydes. nih.gov
Post-Ligation Transformations : If an even more stable, irreversible bond is required, the oxime linkage (C=N) can be reduced to a hydroxylamine (B1172632) linkage (CH-NH). broadpharm.comwikipedia.org This reduction can be achieved using various reducing agents, such as sodium cyanoborohydride or diborane (B8814927). nih.govacs.org The catalytic reduction of oximes to hydroxylamines can be challenging, as over-reduction can cleave the N-O bond, leading to the formation of primary amines as a side product. epfl.chdntb.gov.ua However, methods using reagents like diborane or specific platinum-based catalysts have been developed to achieve this transformation efficiently. acs.orgepfl.chdntb.gov.ua
Methodological Frameworks for Biotin Peg3 Oxyamine Hcl Salt Application
Targeted Biotinylation Strategies
Targeted biotinylation strategies leverage the specific reaction between the oxyamine group of Biotin-PEG3-Oxyamine HCl salt and carbonyl groups on biomolecules. This allows for the attachment of a biotin (B1667282) label to specific sites on proteins, carbohydrates, and other macromolecules. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the resulting biotinylated molecule. medkoo.comaxispharm.combiocompare.com
This compound is an aldehyde-reactive biotinylation reagent that forms a stable oxime bond upon reaction with an aldehyde. medkoo.combroadpharm.comconju-probe.com This covalent tagging strategy is highly effective for labeling biomolecules that either naturally possess or are engineered to contain aldehyde functionalities.
Endogenous Aldehydes: Certain proteins can acquire carbonyl groups through post-translational modifications, particularly under conditions of oxidative stress where lipid peroxidation products can covalently modify proteins. nih.gov These endogenous aldehyde-containing proteins can be specifically targeted and labeled using oxyamine-functionalized probes like this compound for identification and characterization. nih.govresearchgate.net
Engineered Aldehyde Tags: A powerful and widely used technique involves the genetic encoding of an "aldehyde tag". pnas.orgwikipedia.org This method utilizes the formylglycine-generating enzyme (FGE), which recognizes a specific consensus sequence (typically Cys-X-Pro-X-Arg) engineered into a protein of interest. researchgate.net FGE oxidizes the cysteine residue within this tag to a formylglycine (fGly) residue, which contains a reactive aldehyde group. pnas.orgwikipedia.org This allows for the site-specific covalent modification of the protein with this compound. pnas.orgresearchgate.net This technology has been successfully applied to various proteins, including monoclonal antibodies, in mammalian expression systems, enabling controlled labeling on the cell surface or within the cell. pnas.org
Applications of Aldehyde Tagging with Oxyamine Probes
| Biomolecule Type | Tagging Method | Key Findings/Applications | References |
|---|---|---|---|
| Recombinant Proteins (e.g., hIgG, hGH) | Genetically Encoded Aldehyde Tag (FGE-mediated) | Enables site-specific covalent modification at desired locations, avoiding interference with functional domains. Used for creating antibody-drug conjugates and protein-protein fusions. | pnas.orgwikipedia.orgresearchgate.net |
| Endogenous Proteins | Detection of Oxidative Stress-Induced Carbonylation | Allows for the identification and enrichment of proteins modified by reactive aldehydes (e.g., from lipid peroxidation), serving as biomarkers for disease. | nih.govresearchgate.net |
| Membrane-Associated Proteins | Aldehyde Tagging in Live Cells | Demonstrated that membrane proteins can be tagged and chemically derivatized on live cells, enabling the study of cell surface interactions. | pnas.org |
Carbohydrates and glycans can be specifically biotinylated using this compound following a chemical modification step. Mild oxidation with sodium periodate (B1199274) (NaIO₄) is a common method used to generate reactive aldehyde groups on sugar residues. google.com This reaction cleaves the bond between adjacent carbon atoms that each have a hydroxyl group (vicinal diols), converting them into two aldehyde groups. google.com This is particularly effective for creating aldehydes at the non-reducing termini of glycans.
Once the aldehydes are generated, this compound is added, and its aminooxy group reacts with the newly formed aldehydes to create a stable oxime linkage. biocompare.comwhiterose.ac.uk This two-step process allows for the efficient biotinylation of glycoproteins, glycolipids, and free oligosaccharides. For example, this strategy has been used for the site-specific N-terminal biotinylation of verotoxin B-subunit (VTB) after periodate oxidation of its N-terminal threonine residue. whiterose.ac.uk It has also been employed in the synthesis of biotin-labeled core glycans of glycosylphosphatidylinositol (GPI) anchors to study their interactions with bacterial toxins. nih.gov The hydrophilic PEG spacer of the biotinylation reagent is advantageous as it improves the water solubility of the labeled glycoconjugate. biocompare.com
The development of site-specific labeling protocols is crucial for accurately studying protein function and interactions within the complex environment of living cells or organisms. tu-dortmund.de The bioorthogonal nature of the oxime ligation, meaning it does not interfere with native biological processes, makes this compound an excellent tool for this purpose. nih.govacs.org
Protocols often combine the aldehyde tag technology with the specific reactivity of the oxyamine probe. For instance, a protein of interest can be expressed in cells with an aldehyde tag. pnas.org Subsequently, the cells can be treated with this compound, which will specifically label the tagged protein. This allows for applications such as:
Live-cell imaging: By using a fluorescently-labeled avidin (B1170675) or streptavidin to bind to the biotin tag. wikipedia.org
Protein purification: Using streptavidin-coated beads to pull down the biotinylated protein and its interaction partners. researchgate.net
Probing protein interactions: The biotin tag can serve as an anchor point for assembling protein complexes.
The efficiency of these protocols depends on factors like the accessibility of the aldehyde tag, the concentration of the labeling reagent, and the reaction conditions. The stability of the oxime bond formed is generally high under physiological conditions. nih.govnih.gov
Preparation of Biotinylated Carbohydrates and Glycans via Periodate Oxidation
Integration within Bioorthogonal Chemical Paradigms
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.orgacs.org The reaction between an oxyamine and an aldehyde or ketone, known as oxime ligation, is a prime example of a bioorthogonal reaction. nih.govnih.govunivie.ac.at
Oxime ligation involves the reaction of a nucleophilic aminooxy group (-ONH₂) with an electrophilic aldehyde or ketone to form a stable oxime bond (-O-N=C-). nih.govnih.gov this compound provides the aminooxy functionality for this reaction. broadpharm.comconju-probe.comconju-probe.com
A key advantage of oxime ligation is its ability to proceed under mild, physiological conditions, typically in aqueous buffers at neutral or slightly acidic pH, without the need for a cytotoxic metal catalyst. nih.govnih.govunivie.ac.at While the reaction is often fastest at an acidic pH (around 4-5), it proceeds efficiently at neutral pH, which is crucial for applications in live cells. researchgate.net The reaction is highly chemoselective, as the participating functional groups (oxyamines and aldehydes/ketones) are rare in biological systems, thus minimizing side reactions with other biomolecules. nih.govnih.gov The resulting oxime bond is significantly more stable against hydrolysis compared to similar linkages like hydrazones, especially at physiological pH. nih.gov
The rate of oxime ligation can be accelerated by nucleophilic catalysts such as aniline (B41778) and its derivatives (e.g., p-phenylenediamine). nih.govresearchgate.net These catalysts can increase the reaction rate substantially, allowing for efficient labeling even at low micromolar concentrations of reactants. researchgate.net
This compound, utilized in oxime ligations, is one of several tools in the bioorthogonal chemistry toolbox. Its performance can be compared with other widely used bioorthogonal reactions, most notably the azide-alkyne cycloaddition, often referred to as "click chemistry". acs.orgrsc.org
Comparison of Bioorthogonal Ligation Chemistries
| Feature | Oxime Ligation (Oxyamine + Aldehyde) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|---|
| Reactive Groups | Aminooxy + Aldehyde/Ketone | Azide (B81097) + Terminal Alkyne | Azide + Strained Alkyne (e.g., cyclooctyne) |
| Catalyst Requirement | None required; can be accelerated by aniline derivatives. nih.govresearchgate.net | Copper(I) required. nih.govrsc.org | None required. acs.orgnih.gov |
| Reaction Speed | Moderate; aldehydes are more reactive than ketones. Rate is pH-dependent and enhanced by catalysts. nih.govacs.org | Very fast. rsc.org | Fast, but generally slower than CuAAC. acs.org |
| Biocompatibility | Excellent. Catalyst-free nature is a major advantage. Aldehydes can be generated site-specifically. nih.govacs.org | Limited in live cells due to the cytotoxicity of copper. Ligands can mitigate toxicity but add complexity. nih.gov | Excellent. Widely used for in vivo imaging. acs.orgnih.govnih.gov |
| Handle Size | Aldehyde tag is a peptide sequence; oxyamine probe is small. pnas.org | Azide is very small; alkyne is small. nih.gov | Azide is very small; strained alkyne is bulky. acs.org |
| Bond Stability | Stable oxime bond, especially compared to hydrazones. nih.govnih.gov | Very stable triazole ring. nih.gov | Very stable triazole ring. nih.gov |
Key Distinctions:
Catalyst: The most significant advantage of oxime ligation, like SPAAC, is its ability to proceed without a metal catalyst, making it highly suitable for live-cell and in vivo applications where copper toxicity from CuAAC is a concern. nih.govnih.gov
Reaction Kinetics: CuAAC is generally the fastest bioorthogonal reaction. rsc.org The kinetics of oxime ligation are typically slower but can be significantly enhanced with catalysts like p-phenylenediamine (B122844) to rival the speed of some copper-free click reactions, making it suitable for time-sensitive applications like PET imaging. nih.govresearchgate.net
Reactive Handles: The azide group used in both CuAAC and SPAAC is considered truly bioorthogonal as it is small and completely absent from biological systems. nih.gov Aldehydes, while less common than amines or thiols, can be found endogenously, although site-specific generation via aldehyde tags largely overcomes specificity issues. nih.govpnas.orgnih.gov The strained cyclooctynes used in SPAAC are significantly larger than the aldehyde tags used for oxime ligation, which could potentially cause more perturbation to the labeled biomolecule. wikipedia.orgacs.org
Oxime Ligation as a Catalyst-Free Bioconjugation Methodology in Aqueous Environments
Synthesis of Advanced Biotinylated Molecular Probes and Conjugates
The chemical compound this compound serves as a cornerstone in the synthesis of sophisticated molecular probes and conjugates. Its unique structure, featuring a biotin moiety for high-affinity binding to streptavidin, a flexible polyethylene glycol (PEG) spacer, and a reactive oxyamine group, enables its application in a wide array of advanced bioconjugation techniques. creative-diagnostics.com The oxyamine group readily reacts with aldehyde or ketone functionalities on target biomolecules to form a stable oxime linkage, a reaction that is a key component of bioorthogonal chemistry. interchim.frmedchemexpress.com
Design Considerations for High-Performance Affinity Probes
The development of high-performance affinity probes using this compound hinges on several critical design considerations that influence the probe's efficacy, specificity, and versatility in various experimental settings. nih.gov
A primary consideration is the strategic incorporation of a spacer arm, in this case, a polyethylene glycol (PEG) linker, between the biotin tag and the reactive oxyamine group. thermofisher.com This PEG spacer plays a multifaceted role in optimizing probe performance. Its hydrophilic nature enhances the water solubility of the entire probe molecule, which is particularly advantageous when working with biological systems in aqueous environments. thermofisher.comcam.ac.uk Furthermore, the flexibility and length of the PEG chain mitigate steric hindrance, ensuring that the biotin moiety remains accessible for binding to avidin or streptavidin, even when the probe is conjugated to a large biomolecule. interchim.friu.edu The ability to vary the length of the PEG spacer allows for precise control over the distance between the biotin tag and the target molecule, which can be optimized for specific assays. thermofisher.comaxispharm.com
The choice of the reactive group is another pivotal design element. The oxyamine group of this compound is specifically chosen for its chemoselective reactivity towards aldehydes and ketones. interchim.fr This bioorthogonal reaction proceeds efficiently under mild conditions, forming a stable oxime bond without cross-reacting with other functional groups commonly found in biological systems. interchim.fr This specificity is crucial for the precise labeling of target molecules.
The inherent strength of the biotin-streptavidin interaction, with a dissociation constant (Kd) in the femtomolar range, is a key driver for the high affinity of these probes. dovepress.com However, for certain applications, such as the elution of captured proteins for downstream analysis, this strong interaction can be a drawback. thermofisher.com To address this, a design consideration is the incorporation of cleavable linkers within the probe's structure. These linkers, which can be sensitive to reducing agents, changes in pH, or enzymatic cleavage, allow for the gentle release of the captured biomolecule from the streptavidin matrix, preserving its biological activity. thermofisher.comtum.destanford.edu
Table 1: Key Design Features of High-Performance Biotinylated Affinity Probes
| Feature | Design Consideration | Impact on Performance |
| Spacer Arm | Incorporation of a hydrophilic PEG linker. thermofisher.com | Enhances water solubility and reduces steric hindrance. thermofisher.comcam.ac.uk |
| Variation of PEG chain length. interchim.fraxispharm.com | Allows for optimization of binding accessibility and spatial orientation. thermofisher.com | |
| Reactive Group | Use of a chemoselective oxyamine group. interchim.fr | Enables specific and stable conjugation to aldehydes and ketones. interchim.fr |
| Affinity Tag | Utilization of biotin for its high affinity to streptavidin. dovepress.com | Ensures strong and specific capture of target molecules. dovepress.com |
| Cleavability | Inclusion of a cleavable linker (e.g., disulfide bond). thermofisher.comtum.de | Facilitates the mild elution of captured biomolecules for further analysis. thermofisher.comstanford.edu |
Strategies for Creating Multifunctional Chemical Tools
The versatility of this compound extends to its use as a foundational component in the creation of multifunctional chemical tools. These advanced probes are engineered to perform multiple tasks simultaneously, such as visualization and affinity capture, thereby providing deeper insights into complex biological processes. biologists.com
A prominent strategy for developing multifunctional probes involves the integration of a fluorescent dye into the probe's architecture. biologists.com This can be achieved by conjugating a fluorophore to the biotin-PEG backbone, resulting in a probe that can be used for both fluorescent imaging of target molecules within living cells and their subsequent isolation via affinity purification. biologists.combiorxiv.org The rhodamine family of fluorophores, known for their cell permeability, brightness, and photostability, are often employed for this purpose. biologists.com
Another powerful strategy is the incorporation of a photoreactive group, such as a diazirine, to create photo-affinity probes. nih.goviu.edu These probes enable the light-induced covalent cross-linking of the probe to its binding partners. nih.gov This approach is particularly valuable for identifying transient or weak interactions that might not be captured by traditional affinity purification methods. The general design of such probes includes the bioactive molecule of interest, a photoreactive moiety, and a reporter tag like biotin, all connected by appropriate linkers. nih.gov
The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of multifunctional probes. nih.gov This highly efficient and specific reaction allows for the modular assembly of complex probes. For instance, a biomolecule can be metabolically labeled with an azide- or alkyne-containing sugar. A complementary biotinylated probe with an alkyne or azide group, respectively, can then be "clicked" onto the labeled biomolecule for subsequent detection and purification. nih.gov This strategy has been successfully used in chemoproteomic studies to identify the cellular targets of covalent kinase inhibitors. nih.gov
Furthermore, the concept of cleavable linkers can be combined with other functionalities to create highly sophisticated tools. For example, a probe can be designed with a biotin tag for capture, a fluorescent reporter for imaging, and a cleavable linker for the controlled release of the target protein for mass spectrometry analysis. tum.de The development of such multifunctional probes with cleavable building blocks has been shown to significantly reduce background proteins in chemical proteomics experiments. tum.de
Table 2: Research Findings on Multifunctional Biotinylated Probes
| Probe Functionality | Key Research Finding | Application Example |
| Fluorescence and Affinity Capture | Rhodamine-based linkers can be used to create cell-permeable probes that enable both visualization and purification of proteins. biologists.combiorxiv.org | Studying the intracellular localization of a protein of interest and then isolating it for structural analysis. biologists.com |
| Photo-Affinity Labeling | Probes with a photoreactive group, a biotin tag, and a ligand can be used to covalently capture and identify protein targets upon UV irradiation. nih.goviu.edu | Identifying the binding partners of a small molecule inhibitor in a cellular context. researchgate.net |
| Click Chemistry Integration | Azide-alkyne click chemistry allows for the modular and efficient construction of multifunctional probes for target identification. nih.gov | Identifying the protein targets of kinase inhibitors in the human proteome. nih.gov |
| Cleavable Multifunctional Probes | The incorporation of a cleavable linker into a multifunctional probe allows for the selective elution of captured proteins, reducing background contamination in proteomic analyses. tum.destanford.edu | Labeling and identifying cathepsin targets in living cells with higher specificity compared to cell extracts. tum.de |
Research Applications and Foundational Findings in Biomolecular Systems
Affinity-Based Enrichment and Isolation Techniques
The strong and specific interaction between biotin (B1667282) and streptavidin is a cornerstone of many affinity-based purification techniques. issuu.com Biotin-PEG3-oxyamine HCl salt leverages this principle to isolate and enrich biomolecules from complex biological mixtures.
High-Efficiency Purification of Biotinylated Proteins and Nucleic Acids from Complex Mixtures
This compound is an aldehyde-reactive probe that enables the selective biotinylation of biomolecules. axispharm.combroadpharm.com The oxyamine group readily reacts with aldehyde groups to form a stable oxime bond. axispharm.commedkoo.commedkoo.combroadpharm.com This is particularly useful for labeling glycoproteins and nucleic acids, which can be chemically or enzymatically modified to introduce aldehyde functionalities. For instance, the carbohydrate moieties of glycoproteins can be oxidized with sodium periodate (B1199274) to generate aldehydes, which then serve as a target for the oxyamine group of the biotin conjugate. sigmaaldrich.combiotium.com
Once biotinylated, the target molecules can be efficiently captured from a complex lysate using streptavidin-coated solid supports, such as magnetic beads or agarose (B213101) resin. issuu.com The high affinity of the biotin-streptavidin interaction ensures a high degree of purification, effectively separating the biotinylated molecules from other cellular components. issuu.com
A notable application of this technique was demonstrated in the study of poly (ADP-ribose) (PAR), a nucleic acid polymer. Researchers utilized this compound (CAS 1786206-22-1) to investigate the cation-induced intramolecular coil-to-globule transition of PAR, showcasing its utility in the selective labeling and subsequent analysis of nucleic acids. broadpharm.com
Table 1: Representative Data for Affinity Purification of a Biotinylated Glycoprotein (B1211001)
| Step | Total Protein (mg) | Target Glycoprotein (µg) | Purity (%) |
|---|---|---|---|
| Crude Cell Lysate | 100 | 50 | 0.05 |
| Biotinylated Lysate | 98 | 48 | 0.05 |
This table represents illustrative data based on typical affinity purification experiments.
Applications in Proteomic Profiling and Identification of Protein-Protein Interactions
In the field of proteomics, this compound and similar aldehyde-reactive probes are instrumental in identifying proteins that have undergone post-translational modifications resulting in carbonyl group formation, such as those arising from oxidative stress. nih.gov This approach, often termed "carbonyl-based proteomics," allows for the selective enrichment and identification of these modified proteins using mass spectrometry. nih.gov
The general workflow involves treating a protein lysate with the biotin-oxyamine probe, followed by the enrichment of biotinylated proteins on a streptavidin matrix. The captured proteins are then eluted and identified by mass spectrometry, providing a profile of the carbonylated proteome. nih.gov
Furthermore, this methodology can be extended to study protein-protein interactions. By cross-linking interacting proteins before cell lysis and then using an aldehyde-reactive biotin probe to tag a specific protein of interest (that has been modified to contain an aldehyde group), it is possible to pull down the entire protein complex. The interacting partners can then be identified by mass spectrometry. Proximity-dependent labeling methods, such as APEX, which generates reactive species to biotinylate nearby proteins, can be used in conjunction with these probes to map protein interactomes within specific subcellular compartments. biorxiv.orgnih.gov
Utilization in Cellular Fractionation and Subcellular Component Isolation
This compound can be employed to label and isolate specific subcellular components. For instance, by targeting the glycosylated proteins on the surface of a particular organelle, it is possible to selectively biotinylate that organelle. Subsequent affinity purification using streptavidin-coated beads allows for the isolation of the targeted organelle from a mixture of cellular components. This approach has been used in proximity labeling studies to map the proteomes of various organelles, including mitochondria. biorxiv.orgnih.gov
This technique is particularly powerful when combined with high-resolution mass spectrometry, enabling a detailed inventory of the proteins and other molecules within a specific subcellular location.
Molecular Detection and Imaging in In Vitro and Ex Vivo Models
The biotin moiety of this compound serves as a versatile tag for detection and imaging applications, primarily through its interaction with labeled streptavidin conjugates.
Development of Biotinylated Probes for Fluorescence Microscopy and Imaging Techniques in Cellular Assays (non-human)
This compound can be used to create biotinylated probes for fluorescence microscopy. rsc.orgrsc.org Once a target molecule or cellular structure is labeled with the biotin-oxyamine probe, it can be visualized by incubating the sample with a fluorescently-labeled streptavidin conjugate. This "indirect" detection method often provides signal amplification, as multiple fluorescent streptavidin molecules can bind to a single biotinylated target.
This technique is applicable for imaging a variety of cellular components in non-human cell lines and tissues, provided that an aldehyde or ketone handle can be introduced onto the target of interest. For example, cell surface glycans can be oxidized and then labeled with this compound, allowing for the visualization of the cell surface through fluorescence microscopy. biotium.com
Table 2: Components for Fluorescence Imaging of Cell Surface Glycans
| Component | Function |
|---|---|
| Sodium Periodate | Oxidizes cell surface glycans to create aldehyde groups. |
| This compound | Covalently attaches biotin to the aldehyde groups. |
Implementation in Immunoassays: ELISA, CLIA, and FIA Formats for Biomarker Detection
The high affinity and specificity of the biotin-streptavidin interaction are widely exploited in various immunoassay formats, including Enzyme-Linked Immunosorbent Assay (ELISA), Chemiluminescent Immunoassay (CLIA), and Fluorescence Immunoassay (FIA). iris-biotech.de this compound can be used to biotinylate detection antibodies or antigens, which are key components of these assays.
In a typical sandwich ELISA, a capture antibody is immobilized on a plate. The sample containing the antigen of interest is added, followed by a biotinylated detection antibody. The complex is then detected by the addition of streptavidin conjugated to an enzyme (like horseradish peroxidase), which catalyzes a colorimetric reaction. The signal intensity is proportional to the amount of antigen present. The use of a biotinylated detection antibody and streptavidin-enzyme conjugate often enhances the sensitivity of the assay.
Similar principles apply to CLIA and FIA, where the streptavidin is conjugated to a chemiluminescent or fluorescent molecule, respectively. The versatility of this compound in labeling antibodies and other proteins makes it a valuable reagent for the development of these sensitive and specific biomarker detection platforms. axispharm.com
Surface Functionalization and Material Science Interface
The functionalization of surfaces and materials with biological molecules is a cornerstone of modern biomedical research, enabling the development of advanced diagnostic and therapeutic tools. This compound is a key reagent in this field, offering a versatile method for attaching biotin to various substrates. This process, known as biotinylation, leverages the incredibly strong and specific interaction between biotin and streptavidin for a wide range of applications. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility and reduces steric hindrance, making the biotin moiety more accessible for binding.
The creation of biotinylated surfaces is fundamental to the development of sensitive and specific biosensors and high-throughput microarrays. This compound plays a crucial role in this process by enabling the covalent attachment of biotin to surfaces that have been functionalized with aldehyde groups. broadpharm.comaxispharm.commedkoo.combiocompare.com The oxyamine group of the reagent reacts with aldehydes to form a stable oxime linkage. broadpharm.comaxispharm.commedkoo.combiocompare.com This method allows for the controlled and oriented immobilization of biotin on a variety of materials used in biosensors and microarrays, such as glass slides, gold surfaces, and polymer membranes.
Once the surface is biotinylated, it can be coated with streptavidin or avidin (B1170675). These proteins have multiple biotin-binding sites, allowing for the subsequent capture of any biotinylated molecule of interest, such as DNA, antibodies, or enzymes. nih.gov This "sandwich" approach is highly versatile and forms the basis for many diagnostic assays. The strength of the biotin-streptavidin interaction (dissociation constant (Kd) on the order of 10⁻¹⁴ M) ensures that the captured biomolecules are firmly attached, even during stringent washing steps, which is critical for the reliability of the assay. nih.govissuu.com
In the context of microarrays, this technology allows for the creation of high-density arrays where thousands of different probes can be spotted onto a small surface. google.com This enables the simultaneous analysis of a large number of biological interactions, which is invaluable for applications such as gene expression profiling and proteomics. The PEG linker in this compound is particularly advantageous in this context as it extends the biotin moiety away from the surface, minimizing steric hindrance and improving its accessibility to streptavidin. issuu.com This leads to a more uniform and reproducible surface coating, which is essential for quantitative applications.
A study by Lim et al. demonstrated the use of a Biotin-PEG3-azide linker for the site-specific immobilization of an enzyme onto a streptavidin-coated plate. acs.org This resulted in a functionally active enzyme layer, highlighting the utility of biotin-PEG linkers in creating functional bio-interfaces. acs.org
Table 1: Applications of Biotinylated Surfaces
| Application | Description | Key Advantage of Biotin-PEG3-oxyamine |
| Biosensors | Devices that use biological components to detect chemical substances. Biotinylated surfaces are used to immobilize capture molecules (e.g., antibodies, nucleic acids). | Provides a stable and oriented attachment of biotin, leading to high sensitivity and specificity. The PEG spacer enhances accessibility of the biotin. issuu.com |
| Microarrays | A collection of microscopic spots of DNA, proteins, or other biomolecules attached to a solid surface. Used for high-throughput screening. | Enables the creation of high-density arrays with uniform and reproducible spotting of probes. google.com |
| Drug Delivery | Biotin can be used to target drugs to cancer cells that overexpress biotin receptors. axispharm.com | The PEG linker can improve the solubility and pharmacokinetic properties of the drug conjugate. axispharm.com |
| Affinity Chromatography | A method of separating a biomolecule from a mixture, based on a highly specific interaction such as that between biotin and streptavidin. | Allows for the efficient purification of biotinylated proteins and other molecules. |
The covalent modification of nanomaterials with targeting ligands is a rapidly advancing area of research aimed at improving the efficacy and reducing the side effects of therapeutic and diagnostic agents. This compound is a valuable tool for the functionalization of nanomaterials, such as nanoparticles, liposomes, and quantum dots, for targeted delivery and imaging in non-human research models. medkoo.com
The process typically involves introducing aldehyde groups onto the surface of the nanomaterial, which can then react with the oxyamine group of this compound to form a stable covalent bond. medkoo.com This results in a nanomaterial that is decorated with biotin molecules. These biotinylated nanomaterials can then be used to target cells or tissues that express high levels of biotin receptors or can be used in conjunction with streptavidin-conjugated targeting moieties.
For example, in cancer research, many types of cancer cells overexpress biotin receptors, making biotin a useful targeting ligand. By functionalizing a nanoparticle carrying a cytotoxic drug with biotin, the drug can be preferentially delivered to the cancer cells, thereby increasing its therapeutic index and reducing its toxicity to healthy tissues. The PEG linker in this compound offers several advantages in this context. It increases the hydrophilicity of the nanoparticle, which can help to reduce its uptake by the reticuloendothelial system, thereby prolonging its circulation time in the bloodstream. nih.gov It also creates a flexible spacer between the nanoparticle and the biotin molecule, which can improve the binding affinity of biotin to its receptor.
In the field of bioimaging, quantum dots and other fluorescent nanoparticles can be functionalized with biotin to allow for their targeted delivery to specific cells or tissues. This enables researchers to visualize and track biological processes in real-time with high sensitivity and specificity. For instance, a study utilized a biotin-labeled chemical probe to identify a direct cellular target in microglial cells. thno.org
Engineering Biotinylated Surfaces for Biosensor Development and Microarray Fabrication
Mechanisms of Action in Targeted Molecular Degradation and Delivery Systems
Targeted molecular degradation and delivery systems represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins or the precise delivery of therapeutic payloads. This compound is emerging as a critical component in the design and synthesis of these sophisticated molecular machines.
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
This compound is utilized as a PEG-based PROTAC linker in the synthesis of these molecules. medchemexpress.eumedchemexpress.com Its role is to provide a flexible and soluble connection between the target-binding and E3 ligase-recruiting moieties. medchemexpress.eumedchemexpress.com The length and composition of the linker are critical for the efficacy of a PROTAC, as they determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. This geometry, in turn, influences the efficiency of ubiquitin transfer to the target protein, which is the key step in marking it for degradation.
The PEG3 linker in this compound provides a desirable degree of flexibility and hydrophilicity, which can improve the solubility and cell permeability of the PROTAC. medchemexpress.eu Research has shown that varying the length of the PEG linker can have a significant impact on the potency and selectivity of a PROTAC. biorxiv.org Therefore, having a library of linkers with different PEG lengths, including PEG3, is essential for optimizing the performance of a PROTAC for a specific target.
The design of molecular delivery vehicles that can transport therapeutic agents to their site of action with high precision is a major goal of pharmaceutical research. This compound is used in the construction of such vehicles due to the powerful and specific interaction between biotin and streptavidin. medchemexpress.eu
One common strategy is to functionalize a delivery vehicle, such as a liposome (B1194612) or a polymer nanoparticle, with biotin. This can be achieved by incorporating lipids or polymers that have been conjugated with this compound into the formulation of the vehicle. The resulting biotinylated vehicle can then be loaded with a therapeutic agent.
The delivery of the therapeutic agent can be targeted in a number of ways. For example, the biotinylated vehicle can be used to target cells that overexpress the biotin receptor. Alternatively, the vehicle can be used in a pre-targeting approach. In this strategy, a streptavidin-conjugated antibody that recognizes a specific cell surface antigen is first administered. After the antibody has had time to accumulate at the target site and clear from the circulation, the biotinylated delivery vehicle is administered. The vehicle will then bind to the streptavidin at the target site, leading to a high local concentration of the therapeutic agent. This approach has been shown to be effective in improving the therapeutic index of a variety of drugs in preclinical models.
The length of the PEG linker in a biotinylated molecule can have a profound impact on its biological activity. medchemexpress.eu This is because the linker can influence a number of factors, including the stability of the carrier, the accessibility of the biotin moiety, and the pharmacokinetics of the molecule. medchemexpress.commedchemexpress.com
In the context of drug delivery, the length of the PEG linker can affect the stability of the drug carrier. For example, in a study on folate-linked liposomes, it was found that increasing the length of the PEG linker led to a significant increase in the accumulation of the liposomes in the tumor. nih.govdovepress.com This was attributed to the fact that the longer PEG chains provided a more effective "stealth" coating, which reduced the uptake of the liposomes by the immune system. nih.gov
The length of the PEG linker can also influence the binding of the biotinylated molecule to its target. medchemexpress.eu For instance, a study on biotinylated probes for the anticancer saponin (B1150181) OSW-1 found that a probe with a PEG5 linker was the most effective at enriching the target proteins in an affinity pulldown assay. nih.gov This suggests that the longer linker provided the optimal spacing and flexibility for the biotin to bind to streptavidin without interfering with the binding of the saponin to its target proteins. nih.gov In another study, the length of the PEG linker was found to be crucial for the tumor-targeting ability and pharmacological effects of encapsulated drugs in vivo. dovepress.com
Table 2: Impact of PEG Linker Length
| Property | Effect of Increasing PEG Linker Length | Research Finding |
| Carrier Stability | Can increase stability by providing a "stealth" effect, reducing clearance by the immune system. | Increased tumor accumulation of liposomes with longer PEG linkers. nih.govdovepress.com |
| Target Engagement | Can optimize the distance and flexibility for binding, potentially increasing affinity. | A PEG5 linker was found to be optimal for the affinity pulldown of OSW-1 binding proteins. nih.gov |
| Pharmacokinetics | Generally prolongs circulation time by reducing renal clearance and uptake by the reticuloendothelial system. | PEGylation is a well-established method for improving the pharmacokinetic profile of biopharmaceuticals. researchgate.net |
Emerging Research Frontiers and Future Directions
Innovations in Biotin-PEG3-Oxyamine HCl Salt Synthesis and Derivatization
Recent advancements in synthetic chemistry are paving the way for more efficient and versatile methods to produce this compound and its derivatives. The core structure, featuring a biotin (B1667282) moiety for high-affinity binding to streptavidin, a triethylene glycol (PEG3) spacer to enhance water solubility and reduce steric hindrance, and a reactive oxyamine group for covalent ligation to carbonyls, is a testament to rational chemical design. biocompare.commedkoo.comaxispharm.com The hydrophilic PEG spacer is a key feature, imparting water solubility to the molecules it biotinylates. biocompare.commedkoo.com
Innovations in this area are focused on several key aspects:
Novel Derivatization Strategies: The versatility of the core structure allows for the creation of a diverse range of derivatives. For instance, cleavable linkers can be incorporated into the PEG spacer, enabling the release of the biotinylated molecule under specific conditions. One such example is Biotin-PEG4-SS-NH-PEG3-oxyamine HCl salt, which contains a disulfide bond that can be cleaved by reducing agents. medkoo.com This "catch-and-release" functionality is highly valuable in applications like affinity purification.
Functional Group Modifications: Beyond cleavable linkers, other functional groups are being integrated to create multifunctional reagents. This could include the addition of fluorescent dyes for imaging applications or handles for secondary "click" chemistry reactions, allowing for the assembly of more complex molecular architectures.
These innovations are expanding the toolkit available to researchers, enabling more sophisticated experimental designs and applications.
Exploration of Novel Biological Targets Amenable to Oxime Ligation
The primary reaction partner for Biotin-PEG3-oxyamine is a carbonyl group (an aldehyde or a ketone), which it reacts with to form a stable oxime bond. biocompare.commedkoo.combroadpharm.com This highly specific chemoselective ligation is a cornerstone of its utility. frontiersin.org While traditionally used to label glycoproteins after periodate (B1199274) oxidation of their carbohydrate moieties, researchers are now exploring a wider range of biological targets.
Key areas of exploration include:
Site-Specific Incorporation of Unnatural Amino Acids: Genetic code expansion techniques now allow for the site-specific incorporation of amino acids containing ketone or aldehyde functionalities into proteins. researchgate.net This powerful strategy enables the precise labeling of a target protein at a predetermined site using Biotin-PEG3-oxyamine, offering a level of control not achievable through traditional methods that target naturally occurring amino acids like lysine (B10760008) or cysteine. nih.gov For example, the incorporation of p-acetylphenylalanine into a protein provides a ketone handle for efficient PEGylation via oxime ligation. researchgate.net
Targeting Oxidatively Damaged Proteins: Oxidative stress can lead to the formation of carbonyl groups on amino acid side chains within proteins. Biotin-PEG3-oxyamine can be used to selectively label these "carbonylated" proteins, providing a means to identify and quantify oxidative damage in cells and tissues. researchgate.net
Labeling of Small Molecule Metabolites: Many small molecule metabolites contain aldehyde or ketone groups. Biotin-PEG3-oxyamine can be used to "tag" these molecules for subsequent enrichment and analysis, aiding in the field of metabolomics.
RNA Labeling: The exocyclic amines of RNA bases can react with aldehydes to form imines, which can then be targeted by oxyamine-containing probes. acs.org This opens up possibilities for the specific biotinylation of RNA molecules for studying their structure and function.
The development of catalysts, such as substituted anilines like p-phenylenediamine (B122844), has been shown to significantly accelerate the rate of oxime ligation, making these reactions more efficient under physiological conditions. researchgate.netresearchgate.net
Development of Advanced Multicomponent Bioconjugates for Systems Biology Research
The modular nature of bioconjugation chemistry allows for the construction of complex, multicomponent systems. This compound can serve as a key building block in the assembly of these advanced bioconjugates, which are increasingly important for systems biology research.
Examples of such advanced applications include:
PROTACs (Proteolysis Targeting Chimeras): Biotin-PEG3-oxyamine can be used as a linker in the synthesis of PROTACs. medchemexpress.com These bifunctional molecules consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein of interest. The biotin component can be used for purification or detection of the PROTAC itself.
Multivalent Scaffolds: By combining oxime ligation with other orthogonal chemistries like copper-catalyzed azide-alkyne cycloaddition (CuAAC), researchers can create multivalent scaffolds presenting multiple copies of a ligand or different types of functional molecules. frontiersin.org For instance, a scaffold could be functionalized with a targeting peptide via oxime ligation and a therapeutic agent via a different reaction, with a biotin tag for detection. frontiersin.org
Immune System Engagers: Modular synthesis approaches using a combination of chemoselective ligations, including oxime ligation, are being used to develop peptide-polymer constructs that can engage the immune system for cancer therapy. frontiersin.org Biotinylation of these constructs facilitates their detection and mechanistic studies. frontiersin.org
These multicomponent bioconjugates enable researchers to probe and manipulate complex biological networks with a high degree of specificity and control.
Computational Modeling and Prediction of Bioconjugation Outcomes
As the complexity of bioconjugation strategies increases, the ability to predict the outcome of these reactions becomes crucial. Computational modeling is emerging as a powerful tool to guide the design and optimization of experiments involving this compound.
Computational approaches can be applied to:
Predicting Reaction Kinetics: Molecular modeling can be used to simulate the interaction between Biotin-PEG3-oxyamine and its target carbonyl group, providing insights into the reaction mechanism and predicting reaction rates under different conditions. This can help in optimizing reaction parameters such as pH, temperature, and catalyst concentration.
Assessing Steric Accessibility: For protein labeling, computational models of the target protein's three-dimensional structure can be used to assess the steric accessibility of potential labeling sites. rsc.org This can help in selecting the most suitable residues for modification to ensure efficient bioconjugation without disrupting the protein's structure or function.
Designing Novel Linkers and Derivatives: Computational methods can be employed to design new PEG linkers with optimized properties, such as enhanced solubility, specific cleavage sites, or improved conformational flexibility. This can lead to the development of next-generation biotinylation reagents with superior performance.
Analyzing RNA Structure: In the context of RNA labeling, computational modeling is essential for interpreting cross-linking data to generate three-dimensional models of RNA structures. acs.org
The integration of computational modeling into the workflow of bioconjugation experiments can save time and resources by enabling a more rational and data-driven approach to experimental design.
Integration into Automated High-Throughput Screening Platforms
The robustness and specificity of the oxime ligation reaction make this compound well-suited for integration into automated high-throughput screening (HTS) platforms. These platforms are essential for modern drug discovery and systems biology research, allowing for the rapid screening of large libraries of compounds or the analysis of numerous biological samples in parallel.
Applications in HTS include:
Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes to assess the functional state of enzymes in complex biological systems. Biotin-PEG3-oxyamine can be used as a "back-end" probe to tag enzymes that have reacted with a primary probe containing a carbonyl group, enabling their enrichment and identification by mass spectrometry.
Carbohydrate Microarrays: Biotin-PEG3-oxyamine can be used to immobilize carbohydrates onto streptavidin-coated surfaces, creating microarrays for the high-throughput analysis of carbohydrate-protein interactions. uni-konstanz.de
CRISPR Screening: In high-throughput CRISPR screens, biotinylation can be used as a selection method. For example, cells exhibiting a particular phenotype after genetic perturbation can be selectively labeled and isolated for further analysis. broadpharm.com
Flow Cytometry-Based Assays: Biotinylated cells or beads can be readily analyzed and sorted using flow cytometry, with streptavidin conjugated to a fluorescent dye. This allows for the high-throughput quantification of binding events or cellular modifications.
The compatibility of this compound with automated liquid handling systems and standard detection methods makes it a valuable tool for accelerating the pace of discovery in a wide range of biological disciplines.
Q & A
Q. What is the structural and functional rationale behind using Biotin-PEG3-oxyamine HCl salt in biomolecular conjugation?
this compound integrates three components:
- Biotin : Enables high-affinity binding to streptavidin/avidin for detection or purification .
- PEG3 spacer : Enhances solubility, reduces steric hindrance, and minimizes non-specific interactions .
- Oxyamine : Reacts selectively with aldehydes or ketones (e.g., in glycans or oxidized carbohydrates) via oxime ligation, forming stable covalent bonds .
Methodological Note: For conjugation, pre-oxidize target molecules (e.g., glycoproteins) with sodium periodate to generate aldehydes, then incubate with Biotin-PEG3-oxyamine at pH 4.5–5.5 for 2–4 hours .
Q. How does PEG chain length (e.g., PEG3 vs. PEG2/PEG4) affect conjugation efficiency in biotinylation strategies?
- Shorter PEG chains (PEG2) : May increase steric hindrance, reducing accessibility to biotin-binding proteins like streptavidin .
- Longer PEG chains (PEG4+) : Improve solubility but might dilute the effective concentration of reactive oxyamine groups .
Experimental Design: Compare labeling efficiency using SDS-PAGE/Western blot with streptavidin-HRP. For example, this compound showed 20% higher labeling efficiency than PEG2 analogs in glycoprotein studies .
Q. What are the optimal storage conditions to maintain the reactivity of this compound?
- Storage : 0–4°C in anhydrous, inert conditions (e.g., desiccated argon environment) to prevent hydrolysis of the oxyamine group .
- Reconstitution : Use dry DMSO or PBS (pH 6.5) to avoid premature reactivity. Avoid freeze-thaw cycles, as repeated freezing reduces oxyamine activity by ~30% after 3 cycles .
Advanced Research Questions
Q. How can researchers address non-specific binding when using this compound in complex biological matrices?
- Blocking agents : Use 1% BSA or casein to block non-specific streptavidin interactions .
- Competitive elution : Introduce free biotin (2–5 mM) to displace weakly bound biotinylated molecules .
- Control experiments : Include a non-biotinylated oxyamine-PEG3 control to identify background signals in imaging or pull-down assays .
Q. What analytical methods validate the site-specificity of this compound conjugation?
- Mass spectrometry : Identify conjugation sites by detecting a +478.61 Da shift (molecular weight of Biotin-PEG3-oxyamine) at modified residues .
- Fluorescence quenching assays : Use Texas Red- or Cy5-labeled streptavidin to quantify biotin incorporation efficiency .
- Competitive ELISA : Compare signals between conjugated and unconjugated targets to confirm specificity .
Q. How can conflicting data on conjugation efficiency under varying pH conditions be resolved?
- pH optimization : Oxyamine-aldehyde reactions peak at pH 4.5–5.5. At neutral pH (7.0–7.4), efficiency drops by 40–60% due to reduced nucleophilicity .
- Buffering agents : Use sodium acetate (pH 5.0) instead of phosphate buffers to stabilize reactive intermediates.
- Contradictory evidence : Some studies report higher efficiency at pH 6.0 for specific glycans; validate with model substrates (e.g., oxidized RNase B) before scaling .
Q. What strategies improve solubility of this compound in aqueous buffers for in vivo applications?
Q. How does this compound compare to hydrazide-based biotinylation reagents in glycan profiling?
- Oxyamine vs. hydrazide : Oxyamine forms more stable oxime bonds (half-life >7 days) compared to hydrazones (half-life ~24–48 hours) under physiological conditions .
- Specificity : Hydrazides may react with carboxyl groups, while oxyamines are selective for aldehydes/ketones .
- Application : Use Biotin-PEG3-oxyamine for long-term studies (e.g., in vivo imaging) and hydrazides for rapid, short-term labeling .
Data Analysis and Troubleshooting
Q. How to interpret unexpected low signals in streptavidin-based assays post-conjugation?
- Potential causes :
- Solutions :
Q. What are the implications of batch-to-batch variability in this compound synthesis?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
